Octyl nitrite

Description

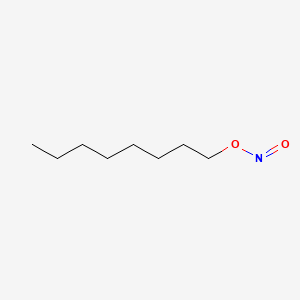

Structure

2D Structure

3D Structure

Properties

CAS No. |

629-46-9 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

octyl nitrite |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 |

InChI Key |

QPHJACNABSHDHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCON=O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Nature of Octyl Nitrite: An In-depth Guide to its Mechanisms of Action in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl nitrite (B80452), a member of the alkyl nitrite class of reagents, is a versatile and valuable tool in modern organic synthesis. Its utility stems from a dual reactivity profile, enabling it to participate in both ionic and radical-mediated transformations. This technical guide provides a comprehensive overview of the core mechanisms of action of octyl nitrite, focusing on its roles in diazotization, nitrosation, and radical-based C-H functionalization. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to offer a thorough resource for researchers and professionals in the field of chemistry and drug development. While specific data for this compound is presented where available, its reactivity is contextualized within the broader class of alkyl nitrites, with data from analogous reagents such as isoamyl and tert-butyl nitrite used for comparative purposes.

Introduction: Properties and Reactivity Overview

This compound (C₈H₁₇NO₂) is an ester of octanol (B41247) and nitrous acid. Like other alkyl nitrites, it is a relatively mild, stable, and easy-to-handle reagent.[1] Its primary utility in organic synthesis lies in its capacity to serve as a source of the nitrosonium ion (NO⁺) under acidic conditions or as a precursor to alkoxyl radicals upon photolysis or thermolysis.[2][3] This duality allows for two main mechanistic pathways:

-

Ionic Pathway (Nitrosation): In the presence of acid, this compound can protonate and subsequently release the nitrosonium ion (NO⁺), a potent electrophile. This pathway is central to diazotization and nitrosation reactions.

-

Radical Pathway: Homolytic cleavage of the relatively weak O-N bond, typically induced by UV light or heat, generates an octyloxyl radical (C₈H₁₇O•) and a nitric oxide radical (•NO). The octyloxyl radical is a key intermediate in reactions such as the Barton reaction, enabling remote C-H functionalization.[3]

The choice of reaction conditions dictates which pathway predominates, making this compound a tunable reagent for a variety of synthetic transformations.

Ionic Mechanism: Diazotization and Nitrosation

Under acidic conditions, this compound serves as an effective nitrosating agent, primarily through the in situ generation of the nitrosonium ion. The general reactivity order for nitrosation by various alkyl nitrites in acetonitrile (B52724) has been established as: HNO₂ > t-butyl nitrite > i-propyl nitrite > isopentyl nitrite.[2] As a primary alkyl nitrite, this compound's reactivity is expected to be comparable to that of isopentyl nitrite.

Diazotization of Primary Aromatic Amines

One of the most common applications of alkyl nitrites is the conversion of primary aromatic amines to diazonium salts.[4] This reaction is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group (N₂) that can be substituted by a wide range of nucleophiles (e.g., in Sandmeyer and Schiemann reactions).[5]

The mechanism proceeds via the formation of the nitrosonium ion, which is then attacked by the nucleophilic amine. A series of proton transfers and elimination of water yields the stable arenediazonium ion.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Barton reaction - Wikipedia [en.wikipedia.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data Analysis of Octyl Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for octyl nitrite (B80452). It includes a detailed presentation of expected spectral data, experimental protocols for acquiring such data, and visual representations of the analytical workflow and structure-spectrum correlations.

Spectroscopic Data Presentation

The following tables summarize the predicted ¹H NMR and ¹³C NMR data, and characteristic IR absorption bands for octyl nitrite. The NMR predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds, providing a reliable reference for experimental verification.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~ 4.8 - 5.0 | Triplet (t) | ~ 6.5 - 7.5 | 2H |

| H-2 | ~ 1.7 - 1.8 | Quintet (quin) | ~ 7.0 - 8.0 | 2H |

| H-3 to H-7 | ~ 1.2 - 1.4 | Multiplet (m) | - | 10H |

| H-8 | ~ 0.9 | Triplet (t) | ~ 6.5 - 7.5 | 3H |

Note: Predicted values are for a standard deuterated solvent like CDCl₃. The chemical shift of the alpha-protons (H-1) is significantly downfield due to the deshielding effect of the adjacent oxygen and nitrite group.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | ~ 70 - 75 |

| C-2 | ~ 30 - 32 |

| C-3 | ~ 28 - 30 |

| C-4 | ~ 28 - 30 |

| C-5 | ~ 28 - 30 |

| C-6 | ~ 25 - 27 |

| C-7 | ~ 22 - 24 |

| C-8 | ~ 13 - 15 |

Note: The chemical shift of the alpha-carbon (C-1) is the most deshielded due to the direct attachment to the electronegative oxygen atom of the nitrite group.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Alkyl Nitrites

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~ 1680 - 1650 | Strong | N=O asymmetric stretch (trans-isomer) |

| ~ 1625 - 1610 | Strong | N=O asymmetric stretch (cis-isomer) |

| ~ 850 - 750 | Strong | N-O stretch |

| ~ 2960 - 2850 | Strong | C-H stretch (alkyl chain) |

| ~ 1470 - 1450 | Medium | C-H bend (alkyl chain) |

Note: Alkyl nitrites often exist as a mixture of cis and trans rotational isomers, which can result in the appearance of two distinct N=O stretching bands.[1][2]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solvent should be chosen based on the solubility of the analyte and to avoid overlapping signals with the compound of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The final solution height in the tube should be around 4-5 cm.

-

-

Instrumental Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution. This can be done manually or automatically.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to optimize signal detection.

-

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence (e.g., zg30) is typically used. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is common to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a small drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Ensure there are no air bubbles trapped in the film.

-

-

Instrumental Setup :

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).

-

-

Data Acquisition :

-

Collect a background spectrum of the empty spectrometer to account for any instrument and atmospheric absorptions.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Processing :

-

The resulting spectrum will show absorption bands as a function of wavenumber (cm⁻¹).

-

Identify and label the key absorption peaks corresponding to the functional groups present in this compound.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation between the spectroscopic data and the molecular structure of this compound.

References

An In-Depth Technical Guide to the Thermal Decomposition of Liquid Octyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of liquid octyl nitrite (B80452). It consolidates current knowledge on the decomposition mechanism, products, and kinetics, drawing from available literature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter alkyl nitrites. The guide details experimental protocols for studying the thermal decomposition and presents available quantitative data in a structured format. Furthermore, it includes visualizations of the proposed reaction pathways and experimental workflows to facilitate a deeper understanding of the process.

Introduction

Alkyl nitrites are organic compounds with the general formula R-ONO. They are known for their volatility and reactivity, readily undergoing decomposition upon exposure to heat or light. Octyl nitrite, an ester of octanol (B41247) and nitrous acid, is of interest in various chemical contexts, including as a potential intermediate in organic synthesis and as a component in certain chemical formulations. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and application.

The thermal decomposition of alkyl nitrites, particularly in the gas phase, has been the subject of numerous studies. However, detailed investigations into the liquid-phase decomposition of higher alkyl nitrites like this compound are less common. This guide aims to synthesize the existing knowledge, with a focus on the liquid-phase thermal decomposition of this compound, to provide a clear and detailed technical resource.

Decomposition Mechanism and Products

The thermal decomposition of liquid this compound is understood to proceed primarily through a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of the weak oxygen-nitrogen bond (O-NO), which has a bond dissociation energy of approximately 40-50 kcal/mol.[1]

Primary Decomposition Pathway

The principal products of the thermal decomposition of liquid 2-octyl nitrite at 100°C are 2-octanol (B43104) and 2-octanone, with nitric oxide (NO) also being a major product.

The proposed mechanism is as follows:

-

Initiation: Homolytic cleavage of the O-NO bond to form an octyloxy radical and a nitric oxide radical. CH3(CH2)5CH(ONO)CH3 → CH3(CH2)5CH(O•)CH3 + •NO

-

Propagation: The octyloxy radical can then undergo two primary reactions:

-

Hydrogen abstraction: The octyloxy radical abstracts a hydrogen atom from another this compound molecule to form 2-octanol and a new carbon-centered radical. CH3(CH2)5CH(O•)CH3 + CH3(CH2)5CH(ONO)CH3 → CH3(CH2)5CH(OH)CH3 + CH3(CH2)5C•(ONO)CH3

-

Disproportionation: Two octyloxy radicals can react to yield 2-octanol and 2-octanone. 2 CH3(CH2)5CH(O•)CH3 → CH3(CH2)5CH(OH)CH3 + CH3(CH2)5C(=O)CH3

-

-

Further Reactions of Nitric Oxide: The nitric oxide radical can participate in various secondary reactions, potentially leading to the formation of nitrogen dioxide (NO2) and other nitrogen oxides, which can further react with organic species present.

A study on the pyrolysis of optically active 2-octyl nitrite demonstrated that the 2-octanol produced largely retained its optical activity, supporting a mechanism where the asymmetric carbon atom is not directly involved in a way that would lead to racemization.

Visualization of the Primary Decomposition Pathway

Caption: Proposed free-radical mechanism for the thermal decomposition of liquid this compound.

Quantitative Data

Quantitative data on the thermal decomposition of liquid this compound is sparse in the published literature. The most specific data comes from the study of the pyrolysis of optically active 2-octyl nitrite.

Table 1: Decomposition Products and Yields

| Product | Yield | Temperature (°C) | Reference |

| 2-Octanol | 80% | 100 | Kornblum & Oliveto (1949) |

| 2-Octanone | Not quantified | 100 | Kornblum & Oliveto (1949) |

| Nitric Oxide | Major product | 100 | Kornblum & Oliveto (1949) |

Kinetic parameters such as the Arrhenius parameters (pre-exponential factor and activation energy) have been determined for the gas-phase decomposition of other alkyl nitrites. While not directly applicable to the liquid phase of this compound, they can provide an order-of-magnitude estimation.

Table 2: Arrhenius Parameters for Gas-Phase Decomposition of Selected Alkyl Nitrites

| Alkyl Nitrite | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |

| n-Propyl Nitrite | 2.75 x 10¹⁴ | 37.65 | J. Chem. Phys. 15, 575 (1947)[2] |

| n-Butyl Nitrite | - | - | J. Chem. Phys. 17, 109 (1949)[3] |

Note: The data for n-butyl nitrite was investigated, but specific Arrhenius parameters were not provided in the abstract.

Experimental Protocols

A detailed experimental protocol for the thermal decomposition of liquid this compound is not explicitly available. However, based on general procedures for studying liquid-phase pyrolysis and the analysis of alkyl nitrites, a comprehensive methodology can be constructed.

Experimental Workflow

Caption: A generalized experimental workflow for studying the thermal decomposition of liquid this compound.

Materials and Equipment

-

This compound: Synthesized from the corresponding alcohol and a nitrosating agent (e.g., sodium nitrite in acidic solution) and purified by distillation.

-

Reaction Vessel: A sealed, pressure-resistant reactor made of an inert material (e.g., glass or stainless steel). For kinetic studies, a constant volume reactor is preferred.

-

Heating System: A controlled temperature bath (e.g., oil bath) or a programmable oven to maintain a constant decomposition temperature.

-

Temperature and Pressure Monitoring: Thermocouple and pressure transducer connected to the reactor.

-

Analytical Instruments:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification of volatile liquid products.

-

Gas Chromatograph with a Thermal Conductivity Detector (GC-TCD) for analysis of gaseous products like nitric oxide.

-

High-Performance Liquid Chromatography (HPLC) for analysis of less volatile or thermally sensitive products.

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for structural confirmation of starting material and products.

-

Decomposition Procedure

-

A known quantity of purified liquid this compound is placed in the reaction vessel.

-

The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen) to remove oxygen, which could interfere with the decomposition mechanism.

-

The reactor is heated to the desired temperature (e.g., 100°C) and maintained for a specific duration. For kinetic studies, samples may be withdrawn at different time intervals.

-

After the specified time, the reactor is rapidly cooled to quench the reaction.

Product Analysis

-

Gaseous Products: The headspace gas is carefully sampled and analyzed by GC-TCD to quantify nitric oxide and other potential gaseous byproducts.

-

Liquid Products: The liquid residue is diluted with a suitable solvent and analyzed by GC-MS to identify and quantify the remaining this compound, 2-octanol, 2-octanone, and any other liquid decomposition products. Calibration curves with authentic standards should be used for accurate quantification.

Conclusion

The thermal decomposition of liquid this compound is a complex process initiated by the homolytic cleavage of the O-NO bond, leading primarily to the formation of 2-octanol, 2-octanone, and nitric oxide. While a general mechanistic framework exists, detailed quantitative data, particularly regarding the kinetics in the liquid phase, remains an area for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to conduct systematic studies to fill these knowledge gaps. A more thorough understanding of the thermal behavior of this compound and related compounds is essential for their safe and effective use in scientific and industrial applications.

References

An In-depth Technical Guide to the Solubility and Stability of Octyl Nitrite in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of octyl nitrite (B80452) in common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in the field of drug development in handling, formulating, and analyzing this compound.

Executive Summary

Octyl nitrite, an alkyl nitrite ester, exhibits distinct solubility and stability characteristics that are critical for its application in research and pharmaceutical development. This document details its solubility profile in various solvents and explores the factors influencing its stability, including hydrolysis, thermal decomposition, and photodegradation. Methodologies for assessing these properties are also presented to provide a practical framework for laboratory work.

Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which includes a polar nitrite group and a nonpolar octyl chain. This dual nature influences its miscibility with a range of common solvents. While precise quantitative solubility data is not extensively available in public literature, qualitative assessments provide valuable guidance for solvent selection.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Polarity | Solubility | Reference |

| Diethyl Ether | Nonpolar | Very Soluble | [1] |

| Ethanol | Polar Protic | Very Soluble | [1] |

| Water | Polar Protic | Sparingly Soluble | [1] |

Note: "Very Soluble" indicates that the solute readily dissolves in the solvent to form a homogeneous solution at common laboratory concentrations. "Sparingly Soluble" suggests limited dissolution in the solvent.

Stability of this compound

Alkyl nitrites, including this compound, are known for their inherent instability under various conditions. Understanding the degradation pathways is crucial for ensuring the integrity of samples and formulations.

Hydrolysis

Thermal Decomposition

Thermal stress can induce the decomposition of this compound. The primary mechanism involves the homolytic cleavage of the RO-NO bond, which results in the formation of an octyloxy radical and nitrogen monoxide.[4][5] These reactive species can then participate in a variety of secondary reactions.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photodegradation of this compound. In the presence of oxygen, photolysis can result in the formation of octyl nitrate.[6] The photolytic process also involves the formation of radical species, which can initiate further degradation reactions.

Stabilization

The stability of alkyl nitrites can be enhanced through the use of stabilizers. Solid alkaline materials, such as anhydrous potassium carbonate and magnesium oxide, have been shown to retard degradation by neutralizing acidic byproducts that can catalyze decomposition.[7]

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for assessing the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, water, diethyl ether)

-

Test tubes or small vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected solvent to a clean test tube.

-

Add a small, measured amount of this compound (e.g., 10 µL) to the solvent.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved droplets or phase separation.

-

If the this compound has completely dissolved, continue adding small increments (e.g., 10 µL) and repeating steps 3 and 4 until the solution becomes saturated (i.e., undissolved this compound is visible).

-

Record the observations to classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).

Protocol for Assessing Hydrolytic Stability via UV-Vis Spectrophotometry

This protocol describes a method for monitoring the hydrolysis of this compound by observing the change in its UV absorbance over time. Alkyl nitrites typically exhibit a characteristic UV absorbance peak that diminishes as hydrolysis proceeds.

Materials:

-

This compound

-

Solvent system (e.g., phosphate-buffered saline for aqueous studies)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Constant temperature water bath or Peltier-controlled cuvette holder

Procedure:

-

Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile).

-

Prepare the reaction buffer (e.g., phosphate (B84403) buffer at a specific pH) and allow it to equilibrate to the desired temperature in the spectrophotometer's cuvette holder.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the buffer in the cuvette to achieve the desired final concentration.

-

Immediately begin recording the UV-Vis spectrum at regular intervals (e.g., every minute) over a defined period. The absorbance should be monitored at the wavelength of maximum absorbance (λmax) for the alkyl nitrite.

-

Plot the absorbance at λmax versus time.

-

The rate of hydrolysis can be determined from the slope of this plot, and the half-life of the compound under the tested conditions can be calculated.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stability and analysis of this compound.

References

- 1. This compound [chemister.ru]

- 2. Alkaline hydrolyses of alkyl nitrites and related carboxylic esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]

literature review on octyl nitrite chemical reactions

An In-depth Technical Guide to the Chemical Reactions of Octyl Nitrite (B80452)

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of alkyl nitrites is crucial for their application in synthesis and pharmacology. Octyl nitrite, as a member of this class, undergoes a variety of chemical transformations, including photochemical reactions, thermal decomposition, and reactions with nucleophiles like amines and thiols. This guide provides a comprehensive overview of the core chemical reactions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Photochemical Reactions

Photolysis of this compound, particularly the Barton reaction, represents a significant area of its chemistry, enabling the functionalization of unactivated C-H bonds.

The Barton Reaction

The Barton reaction is a photochemical process that involves the photolysis of an alkyl nitrite to generate a δ-nitroso alcohol.[1][2] This reaction proceeds via a free radical mechanism, initiated by the homolytic cleavage of the O-N bond in the nitrite ester upon UV irradiation.[2][3] The resulting alkoxy radical abstracts a hydrogen atom from the δ-carbon, followed by recombination of the resulting alkyl radical with the nitric oxide radical. The product, a δ-nitroso alcohol, often tautomerizes to the more stable δ-hydroxy oxime.[1][2]

The mechanism's selectivity for the δ-hydrogen is a key feature, arising from the stability of the six-membered transition state involved in the intramolecular hydrogen abstraction.[1][3]

Mechanism of the Barton Reaction.

Experimental Protocol: General Barton Reaction

The following is a generalized experimental protocol for carrying out a Barton reaction with an alkyl nitrite like this compound.

-

Preparation of the Alkyl Nitrite : The alkyl nitrite starting material is often prepared in situ or used directly. For example, corticosterone (B1669441) acetate (B1210297) can be allowed to react with nitrosyl chloride in dry pyridine (B92270) to yield the corresponding nitrite ester.[1]

-

Photolysis : The solution of the alkyl nitrite in a suitable solvent (e.g., benzene) is irradiated with a high-pressure mercury lamp under an inert atmosphere.[1]

-

Work-up : Following irradiation, the reaction mixture is treated with aqueous sodium nitrite to convert the nitroso compound to the oxime.[4] The product is then extracted and purified by chromatography.

Thermal Decomposition

The thermal decomposition of alkyl nitrites provides another pathway for generating alkoxy radicals. In the case of optically active 2-octyl nitrite, pyrolysis yields 2-octanol (B43104) and 2-octanone. A key finding from these studies is that the 2-octanol produced retains its optical activity, suggesting that the secondary alkoxy radical is optically stable and does not undergo racemization.

A proposed mechanism for the thermal decomposition involves the initial homolytic cleavage of the O-N bond to form an alkoxy radical and nitric oxide. The alkoxy radical can then abstract a hydrogen atom from another nitrite molecule, leading to the formation of an alcohol and a new radical species that subsequently decomposes.

Trans-nitrosation and Synthesis

This compound can be synthesized and can itself participate in trans-nitrosation (transesterification) reactions. These are typically acid-catalyzed exchange reactions with other alcohols.[5]

Synthesis of this compound

A common method for the synthesis of alkyl nitrites is the reaction of an alcohol with sodium nitrite in the presence of an acid, such as sulfuric acid.[6][7]

Experimental Protocol: Synthesis of 1-Octyl Nitrite

A detailed procedure for the synthesis of 1-nitrooctane (B1615987) from 1-bromooctane (B94149) and silver nitrite also yields 1-octyl nitrite as a byproduct.[8]

-

Reaction Setup : A mixture of 1-bromooctane and silver nitrite in anhydrous ether is stirred in a three-necked flask equipped with a dropping funnel, reflux condenser, and stirrer, and cooled in an ice-water bath.[8]

-

Reaction Execution : The mixture is stirred for 24 hours in the ice bath, followed by stirring at room temperature for approximately 40 hours.[8]

-

Isolation and Purification : The silver salts are removed by filtration, and the ethereal solution containing the products is washed. The ether is removed by distillation, and the residue is fractionated under reduced pressure to yield 1-octyl nitrite (b.p. 37°C/3 mm) and 1-nitrooctane.[8]

Trans-nitrosation Reactions

The equilibrium for the trans-nitrosation reaction between 2-octyl nitrite and various alcohols has been studied. The equilibrium constants (K) for these reactions in carbon tetrachloride are summarized in the table below.[5]

| Reactant 1 | Reactant 2 | Equilibrium Constant (K) |

| 2-Octyl nitrite | n-Propyl alcohol | 1.6 |

| 2-Octyl nitrite | i-Propyl alcohol | 0.51 |

| 2-Octyl nitrite | t-Amyl alcohol | 0.28 |

Table 1: Equilibrium constants for the equimolar reaction of 2-octyl nitrite with various alcohols in carbon tetrachloride.[5]

It is noted that t-butyl nitrite is generally more effective than 2-octyl nitrite in converting alcohols into their corresponding nitrites.[5]

Reactions with Amines

Alkyl nitrites, including this compound, are known to react with amines. The nature of the product depends on whether the amine is primary, secondary, or tertiary. The reaction is initiated by the in-situ formation of the nitrosonium ion (NO+) from the alkyl nitrite in an acidic medium.[9][10]

With primary aliphatic amines, the reaction typically leads to the formation of an unstable diazonium salt, which readily decomposes to a carbocation and nitrogen gas. The carbocation can then undergo various reactions, leading to a mixture of products.[9]

Reaction of a primary amine with nitrous acid.

Reactions with Thiols

The reaction of alkyl nitrites with thiols is a common method for the synthesis of S-nitrosothiols (RSNOs).[11] This reaction's kinetics are dependent on pH and the concentration of the thiolate anion.[11] S-nitrosothiols are important biological molecules and can be a source of nitric oxide. Their decomposition can be catalyzed by Cu+ ions, which can be formed by the reduction of Cu2+ by the thiolate ion.[12]

The formation of S-nitrosothiols from thiols and alkyl nitrites is a key reaction in understanding the biological activity of these compounds.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of alkyl nitrites and their reaction products.[13][14] Headspace GC-MS can be used to identify the chemical composition of alkyl nitrite samples, including degradation products that may form upon exposure to light and air.[14] These analytical methods are crucial for quality control and for studying the kinetics and mechanisms of the reactions described in this guide. Stable-isotope dilution GC-MS has also been employed to study the reactions of nitrites in biological systems.[15]

References

- 1. Barton reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. journals.co.za [journals.co.za]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 10. Ch22: Nitrosation of amines [chem.ucalgary.ca]

- 11. par.nsf.gov [par.nsf.gov]

- 12. The mechanism of nitric oxide formation from S-nitrosothiols (thionitrites) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]

- 15. GC-MS approach revealing hidden nitrite reactions in hemolysate using 18O-labelled nitrite and cysteine-based thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Barton Reaction Utilizing Octyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barton reaction, named after Nobel laureate Sir Derek Barton, is a photochemical reaction that facilitates the functionalization of an unactivated C-H bond.[1][2] This reaction proceeds via the photolysis of an alkyl nitrite (B80452), which generates an alkoxyl radical.[2] This radical then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a δ-nitroso alcohol, which subsequently tautomerizes to an oxime.[2][3] The Barton reaction is a powerful tool in organic synthesis, particularly in the synthesis of complex natural products and in the derivatization of steroids.[4] This document provides detailed application notes and a representative protocol for the use of octyl nitrite in the Barton reaction.

Reaction Mechanism and Signaling Pathway

The Barton reaction is initiated by the photochemical homolytic cleavage of the O-N bond in an alkyl nitrite, such as this compound. This cleavage, typically induced by UV light, generates an octyloxyl radical and a nitric oxide radical. The octyloxyl radical is highly reactive and abstracts a hydrogen atom from the δ-carbon through a six-membered cyclic transition state. This intramolecular hydrogen abstraction is a key feature of the Barton reaction and is responsible for its regioselectivity. The resulting carbon-centered radical then combines with the nitric oxide radical to form a δ-nitroso alcohol. This intermediate is often unstable and readily tautomerizes to the more stable δ-hydroxy oxime.

Caption: Mechanism of the Barton Reaction.

Experimental Workflow

The general experimental workflow for a Barton reaction using this compound involves the preparation of the starting material, the photochemical reaction itself, and subsequent workup and purification of the product. The preparation of this compound can be achieved by reacting octanol (B41247) with a nitrosating agent. The photochemical reaction is typically carried out in an inert solvent under UV irradiation. Following the reaction, the solvent is removed, and the product is isolated and purified using standard techniques such as column chromatography.

Caption: Experimental workflow for the Barton reaction.

Experimental Protocols

Preparation of this compound

A common method for the in-situ or prior preparation of alkyl nitrites involves the reaction of the corresponding alcohol with a nitrosating agent, such as nitrosyl chloride (NOCl) or sodium nitrite in the presence of an acid.[2]

Materials:

-

n-Octanol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve n-octanol in dichloromethane.

-

Slowly add an aqueous solution of sodium nitrite to the stirred solution.

-

Carefully add dilute sulfuric acid dropwise to the mixture while maintaining the temperature below 5 °C.

-

Continue stirring for 1-2 hours at 0-5 °C.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting this compound solution directly in the Barton reaction.

Barton Reaction with this compound (Representative Protocol)

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

This compound solution (prepared as described above)

-

Anhydrous benzene (B151609) or toluene

-

High-pressure mercury lamp or other suitable UV source

-

Photoreactor equipped with a cooling system and an inert gas inlet

-

TLC plates for reaction monitoring

Procedure:

-

In a quartz photoreactor, place a solution of the substrate in anhydrous benzene or toluene.

-

Add the freshly prepared this compound solution to the reactor. For primary and secondary nitrites, a chain length of at least five carbons is generally required for good yields.[1]

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the solution with a high-pressure mercury lamp while maintaining the reaction temperature between 0 and 20 °C using a cooling system.

-

Monitor the progress of the reaction by TLC or GC. The reaction time can vary from a few hours to over 24 hours depending on the substrate.

-

Once the reaction is complete, turn off the UV lamp and remove the solvent under reduced pressure.

-

The crude product can then be purified by column chromatography on silica (B1680970) gel.

Data Presentation

| Alkyl Nitrite | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| n-Pentyl Nitrite | Cyclohexanol | Benzene | 20 | 12 | ~40-50 |

| Isoamyl Nitrite | Steroidal Alcohol | Toluene | 0-10 | 8 | ~60-70 |

| n-Hexyl Nitrite | Long-chain alkane | Hexane | 25 | 24 | ~30-40 |

| This compound (Est.) | Unfunctionalized Alkane | Benzene | 10-20 | 12-24 | ~35-55 |

Note: The data for this compound is an estimation based on trends observed for other long-chain alkyl nitrites.

Applications in Drug Development

The Barton reaction's ability to functionalize otherwise inert C-H bonds makes it a valuable tool in drug development and medicinal chemistry.[4] It allows for the late-stage functionalization of complex molecules, enabling the synthesis of novel analogs of existing drugs for structure-activity relationship (SAR) studies. For example, the reaction has been famously used in the synthesis of aldosterone (B195564) acetate, a steroid hormone.[2] By introducing new functional groups at specific positions, the pharmacokinetic and pharmacodynamic properties of a drug candidate can be fine-tuned. The use of this compound, with its longer alkyl chain, could be explored for modifying the lipophilicity of drug molecules, potentially impacting their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

Application Notes and Protocols for the Photochemical Rearrangement of Octyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photochemical rearrangement of alkyl nitrites, famously known as the Barton reaction, is a powerful synthetic tool for the regio- and stereoselective functionalization of unactivated C-H bonds. This reaction proceeds via the photolytically induced homolytic cleavage of a nitrite (B80452) ester to generate an alkoxy radical. This radical then abstracts a hydrogen atom from a spatially proximate δ-carbon, leading to the formation of a carbon-centered radical, which subsequently recombines with nitric oxide. The resulting nitroso alcohol typically tautomerizes to the more stable oxime. This application note provides a detailed experimental setup and protocol for the photochemical rearrangement of n-octyl nitrite, a representative example of this class of reactions.

Reaction Principle

The photochemical rearrangement of n-octyl nitrite to 4-nitroso-1-octanol proceeds through a free-radical mechanism initiated by the absorption of UV light. The key steps involve:

-

Homolytic Cleavage: The O-NO bond of the n-octyl nitrite homolytically cleaves upon photolysis to form an n-octyloxy radical and a nitric oxide radical.

-

Intramolecular Hydrogen Abstraction: The n-octyloxy radical abstracts a hydrogen atom from the δ-carbon (C4) via a six-membered cyclic transition state.

-

Radical Recombination: The resulting C4-centered alkyl radical recombines with the nitric oxide radical to form 4-nitroso-1-octanol.

-

Dimerization/Tautomerization: The 4-nitroso-1-octanol can exist in equilibrium with its dimer and can also tautomerize to the corresponding oxime.

Quantitative Data

The photolysis of n-octyl nitrite in a heptane (B126788) solution yields a mixture of products. The table below summarizes the reported yields of the major products obtained upon complete photolysis.

| Product | Yield (%) |

| 4-Nitroso-1-octanol dimer | 30 |

| γ-Nitrosoheptane dimer | 2 |

| γ-Nitrosoheptane-4-nitroso-1-octanol dimer | 13 |

Experimental Protocols

This section details the necessary protocols for the synthesis of the n-octyl nitrite starting material and its subsequent photochemical rearrangement.

Protocol 1: Synthesis of n-Octyl Nitrite

Materials:

-

n-Octanol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Ice bath

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer in an ice-salt bath.

-

In the flask, prepare a solution of sodium nitrite in water (e.g., 1.1 moles of NaNO₂ in a suitable amount of water for each mole of n-octanol).

-

Cool the sodium nitrite solution to 0 °C with vigorous stirring.

-

In a separate beaker, prepare a cooled (0 °C) mixture of n-octanol (1 mole) and concentrated sulfuric acid (e.g., 0.5 moles) diluted with a small amount of water.

-

Slowly add the acidic n-octanol mixture from the dropping funnel to the stirred sodium nitrite solution. Maintain the reaction temperature at or below 5 °C throughout the addition. The addition rate should be controlled to prevent excessive foaming and a rise in temperature.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel. The upper, pale-yellow layer of n-octyl nitrite will separate from the aqueous layer.

-

Separate the organic layer and wash it sequentially with cold water, a cold dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with cold water again.

-

Dry the crude n-octyl nitrite over anhydrous magnesium sulfate or sodium sulfate.

-

The resulting n-octyl nitrite can be used directly for the photochemical reaction. Due to their instability, it is recommended to use alkyl nitrites shortly after their preparation and store them in a cool, dark place.

Protocol 2: Photochemical Rearrangement of n-Octyl Nitrite

Materials:

-

n-Octyl nitrite (prepared as in Protocol 1)

-

Anhydrous heptane (or benzene)

-

Nitrogen gas (or argon)

Equipment:

-

Photochemical reactor equipped with a high-pressure mercury vapor lamp (e.g., Hanovia or similar) with a quartz or Pyrex immersion well.

-

Reaction vessel (quartz or Pyrex, depending on the desired wavelength cutoff)

-

Magnetic stirrer and stir bar

-

Gas inlet for inert gas

-

Cooling system for the lamp and reaction vessel (e.g., water circulation)

-

Standard laboratory glassware for workup

Procedure:

-

Assemble the photochemical reactor. Ensure the cooling system for the lamp is operational.

-

Prepare a dilute solution of n-octyl nitrite in anhydrous heptane (e.g., a 2% solution).

-

Place the solution in the reaction vessel and add a magnetic stir bar.

-

Degas the solution by bubbling nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can interfere with the radical reaction. Maintain a positive pressure of the inert gas throughout the reaction.

-

Position the reaction vessel in the photoreactor and start the cooling system for the reaction vessel if necessary to maintain a desired temperature (e.g., room temperature).

-

Turn on the high-pressure mercury lamp to initiate the photolysis.

-

Irradiate the solution with stirring for a period determined by monitoring the reaction progress (e.g., by TLC or GC) or for a predetermined time to ensure complete consumption of the starting material.

-

Once the reaction is complete, turn off the lamp and allow the apparatus to cool down.

-

The resulting solution containing the 4-nitroso-1-octanol and other products can then be concentrated under reduced pressure.

-

The product mixture can be purified using standard techniques such as column chromatography on silica (B1680970) gel to isolate the desired nitroso compounds.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and photochemical rearrangement of n-octyl nitrite.

Reaction Mechanism

The diagram below outlines the key steps in the photochemical rearrangement of n-octyl nitrite.

Application Notes and Protocols: Octyl Nitrite as a Nitrosating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nitrite (B80452), an alkyl ester of nitrous acid, serves as a versatile and effective nitrosating agent in a variety of organic transformations. Its utility primarily stems from its ability to act as a source of the nitrosonium ion (NO⁺) or alkyl radicals under specific conditions. These reactive intermediates are pivotal in key synthetic operations, including the diazotization of primary amines and certain radical-mediated reactions. This document provides detailed application notes and experimental protocols for the use of octyl nitrite in organic synthesis.

Core Applications

The primary applications of this compound as a nitrosating agent in organic synthesis include:

-

Diazotization of Primary Aromatic Amines: The conversion of primary aromatic amines into diazonium salts is a cornerstone of synthetic aromatic chemistry. These salts are valuable intermediates that can be transformed into a wide array of functional groups through subsequent reactions, such as the Sandmeyer and Schiemann reactions. Alkyl nitrites like this compound are often employed in non-aqueous conditions.[1][2]

-

Generation of Organic Radicals: The oxygen-nitrogen bond in this compound is relatively weak and can undergo homolytic cleavage, particularly under thermal or photochemical conditions, to generate an octyl radical and nitric oxide. This property allows its use in radical-mediated transformations.[3]

Data Presentation

Table 1: Synthesis of 1-Octyl Nitrite as a Byproduct in the Synthesis of 1-Nitrooctane

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 1-Bromooctane (B94149) | Silver Nitrite | Diethyl ether | 0, then RT | 24 at 0°C, then ~40 at RT | 1-Octyl Nitrite | 14 | [4] |

| 1-Bromooctane | Silver Nitrite | Diethyl ether | 0, then RT | 24 at 0°C, then ~40 at RT | 1-Nitrooctane | 75-80 | [4] |

Table 2: Representative Reaction Conditions for Diazotization using Alkyl Nitrites

| Amine Substrate | Alkyl Nitrite | Acid/Catalyst | Solvent | Temperature (°C) | Product | Reference |

| Aromatic Amines | Isopentyl Nitrite | HCl | Dioxane | 0 - 5 | Aryl Diazonium Chloride | [5] |

| Aryl Amines | n-Pentyl Nitrite | None | Bromoform | 100 | Aryl Bromide | [2] |

| Heteroaryl Amines | Isopentyl Nitrite | Trimethylchlorosilane | Dichloromethane | Not specified | Heteroaryl Chloride | [2] |

Experimental Protocols

Protocol 1: Synthesis of 1-Octyl Nitrite

This protocol describes the formation of 1-octyl nitrite as a byproduct during the synthesis of 1-nitrooctane.[4]

Materials:

-

1-Bromooctane (96.5 g, 0.5 mole)

-

Silver nitrite (116 g, 0.75 mole)

-

Anhydrous diethyl ether (350 mL)

-

500-mL three-necked round-bottomed flask

-

Dropping funnel

-

Reflux condenser

-

Stirrer

-

Ice bath

Procedure:

-

To a stirred suspension of silver nitrite in 150 mL of anhydrous diethyl ether in a 500-mL three-necked flask, add 1-bromooctane dropwise over 2 hours. The flask should be equipped with a dropping funnel, reflux condenser, and a stirrer, and immersed in an ice bath.

-

Continue stirring the mixture in the ice bath for 24 hours.

-

Remove the ice bath and continue stirring at room temperature (26–28 °C) for approximately 40 hours, or until the supernatant gives a negative test for halides.

-

Filter the silver salts and wash them with two 100-mL portions of anhydrous ether.

-

Combine the ether washings with the filtrate.

-

Distill the combined ethereal solutions at atmospheric pressure to remove the ether.

-

Fractionally distill the residue under reduced pressure. 1-Octyl nitrite will distill as a yellow liquid at 37 °C/3 mm Hg.

Expected Yield: 11.3 g (14%) of 1-octyl nitrite.

Protocol 2: Representative Diazotization of a Primary Aromatic Amine and Subsequent Halogenation (Sandmeyer-type Reaction)

Materials:

-

Primary aromatic amine (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Anhydrous solvent (e.g., acetonitrile, THF, or chloroform)

-

Copper(I) halide (CuX, where X = Cl, Br; 1.2 equiv) or Potassium Iodide (for iodination)

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottomed flask, dissolve the primary aromatic amine in the anhydrous solvent.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

For chlorination or bromination, add the copper(I) halide to the solution. For iodination, a copper catalyst is often not necessary.

-

Slowly add this compound to the cold, stirred solution.

-

After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours, or until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

Diazotization of a Primary Aromatic Amine

Caption: General pathway for the diazotization of a primary aromatic amine using this compound.

Experimental Workflow for a Sandmeyer-type Reaction

Caption: Experimental workflow for the synthesis of aryl halides from aromatic amines.

Radical Generation from this compound

Caption: Homolytic cleavage of this compound to generate radicals.

References

Application Notes and Protocols: Synthesis of Octyl Nitrate from Octyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of octyl nitrate (B79036) from octyl nitrite (B80452). The primary method outlined is based on the reaction of octyl nitrite with gaseous dinitrogen pentoxide, a process that has been formally documented in patent literature.

Data Presentation

The following table summarizes the quantitative data for the synthesis of octyl nitrate from this compound via reaction with dinitrogen pentoxide, as described in a batch process.

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Reagent | Dinitrogen Pentoxide (gaseous) | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Reaction Temperature | Approximately 0°C | [1] |

| Reaction Time | 4 hours (addition) + 4 hours (continued reaction) | [1] |

| Yield of Octyl Nitrate | 72% | [1] |

| Major Byproduct | Octanoic Acid | [1] |

| Yield of Byproduct | 28% | [1] |

| Purification Method | Distillation | [1] |

Experimental Protocol

This protocol details a laboratory-scale batch process for the synthesis of octyl nitrate from this compound.

Materials and Reagents:

-

This compound

-

Dinitrogen pentoxide (N₂O₅)

-

Carbon tetrachloride (CCl₄)

-

Water (for quenching)

-

Ice

Equipment:

-

Reaction flask (e.g., three-necked round-bottom flask)

-

Gas inlet tube

-

Stirring apparatus (e.g., magnetic stirrer)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a suitable reaction flask, dissolve this compound in carbon tetrachloride.

-

Equip the flask with a gas inlet tube and a stirring mechanism.

-

Place the reaction flask in an ice bath to maintain the temperature at approximately 0°C.[1]

-

-

Reaction Execution:

-

Begin agitation of the this compound solution.

-

Bubble gaseous dinitrogen pentoxide through the solution over a period of four hours.[1]

-

Maintain continuous agitation of the reaction mixture throughout the addition of dinitrogen pentoxide.[1]

-

After the addition is complete, continue to agitate the reaction mixture for an additional four hours, maintaining the temperature at approximately 0°C.[1]

-

-

Quenching and Separation:

-

After the reaction is complete, the resulting mixture contains octyl nitrate and nitric acid.[1]

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Add water to the separatory funnel to quench the reaction. The mixture will separate into two layers: an upper octyl nitrate layer and a lower aqueous layer.[1]

-

Separate and collect the upper octyl nitrate layer.[1]

-

-

Purification:

-

The crude octyl nitrate is purified by distillation to separate it from any remaining starting materials, byproducts (such as octanoic acid), and solvent.[1]

-

Safety Precautions:

-

Dinitrogen pentoxide is a powerful oxidizing agent and should be handled with extreme care in a well-ventilated fume hood.

-

Carbon tetrachloride is a toxic and environmentally hazardous substance. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the experiment should be conducted in a fume hood.

-

The reaction should be cooled effectively, as nitration reactions can be exothermic.

Experimental Workflow Visualization

References

Application Notes and Protocols for Octyl Nitrite in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nitrite (B80452) (C₈H₁₇NO₂) is an alkyl ester of nitrous acid. Like other alkyl nitrites, it is recognized for its potential applications in medicinal chemistry, primarily stemming from its ability to act as a nitric oxide (NO) donor.[1] Nitric oxide is a critical signaling molecule in various physiological processes, most notably in the cardiovascular system where it mediates vasodilation. This property has historically led to the use of shorter-chain alkyl nitrites, such as amyl nitrite, in the treatment of angina pectoris and as an adjunct in cyanide poisoning.[2] Octyl nitrite, with its longer alkyl chain, is less volatile than its shorter-chain counterparts.[3]

These notes provide an overview of the key applications of this compound in a research context, complete with detailed experimental protocols and relevant data extrapolated from closely related compounds where specific data for this compound is not available.

Vasodilator and Nitric Oxide Donor

Mechanism of Action

The primary pharmacological effect of this compound is the relaxation of vascular smooth muscle, leading to vasodilation.[4][5] This is achieved through the enzymatic and non-enzymatic release of nitric oxide (NO).[6][4] NO activates soluble guanylyl cyclase (sGC) in smooth muscle cells, which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to a cascade of events that reduce intracellular calcium concentrations and cause smooth muscle relaxation.[7][8]

Signaling Pathway of this compound-Induced Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data (Exemplary for Alkyl Nitrites)

Table 1: Exemplary Pharmacokinetic Parameters of Isobutyl Nitrite in Rats

| Parameter | Value | Unit | Reference |

| Half-life (t½) | 1.4 | min | [9] |

| Blood Clearance | 2.9 | L/min/kg | [9] |

| Bioavailability (inhaled) | 43 | % | [9] |

Experimental Protocol: In Vitro Assessment of Vasodilation using Wire Myography

This protocol describes the use of wire myography to assess the vasodilatory effect of this compound on isolated arterial rings.[10][11]

Materials:

-

Isolated arteries (e.g., rat thoracic aorta, mesenteric artery)

-

Wire myograph system

-

Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.17, NaHCO₃ 25, KH₂PO₄ 1.18, EDTA 0.026, glucose 5.5

-

High Potassium Physiological Salt Solution (KPSS): PSS with equimolar substitution of NaCl with KCl

-

This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

-

Phenylephrine (B352888) (PE) or other vasoconstrictor

-

Carbogen gas (95% O₂, 5% CO₂)

-

Dissection microscope, forceps, and scissors

Procedure:

-

Artery Isolation and Preparation:

-

Euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the desired artery and place it in ice-cold PSS.

-

Under a dissection microscope, remove adhering connective and adipose tissue.

-

Cut the cleaned artery into 2-3 mm wide rings.

-

-

Mounting and Equilibration:

-

Mount each arterial ring on the two wires of the wire myograph chamber.

-

Equilibrate the rings for 30-60 minutes in PSS at 37°C, continuously gassed with carbogen.

-

-

Viability and Endothelium Integrity Check:

-

Assess the viability of the smooth muscle by inducing contraction with KPSS.

-

To check for endothelium integrity, pre-contract the rings with phenylephrine (to ~80% of maximum contraction) and then add acetylcholine. A relaxation response indicates a functional endothelium.

-

-

Vasodilation Assay:

-

Pre-contract the arterial rings with phenylephrine to achieve a stable submaximal contraction.

-

Add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.

-

Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

-

Data Analysis:

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

-

Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) to quantify the potency and efficacy of this compound as a vasodilator.

-

Experimental Workflow for Wire Myography

Caption: Experimental workflow for wire myography.

Antidote for Cyanide Poisoning (Adjunct)

Mechanism of Action

Alkyl nitrites have historically been used as an initial treatment for cyanide poisoning.[2] The mechanism involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[12][13] Methemoglobin has a high affinity for cyanide, binding it to form the less toxic cyanomethemoglobin. This sequesters cyanide from cytochrome c oxidase in the mitochondria, allowing cellular respiration to resume.[13] It is important to note that the use of inhaled amyl nitrite is no longer recommended as a first-line treatment in the United States, with hydroxocobalamin (B81358) and intravenous sodium nitrite/sodium thiosulfate (B1220275) being the preferred options.[14][15]

Mechanism of Alkyl Nitrites in Cyanide Poisoning

Caption: Mechanism of alkyl nitrites in cyanide poisoning.

Efficacy Data (General for Alkyl Nitrites)

Amyl nitrite, when administered alone, has been found to be effective in moderate to severe cyanide poisoning.[16] It is often used in combination with sodium thiosulfate for enhanced efficacy.[16] Specific efficacy data for this compound is not available.

Reagent in Organic Synthesis

Alkyl nitrites are versatile reagents in organic synthesis, often serving as a source of the nitroso group or as a diazotizing agent.[1][17]

Application: Diazotization of Primary Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt, which is a key intermediate in the synthesis of various aromatic compounds.[18][] Alkyl nitrites, including this compound, can be used as diazotizing agents, often under milder conditions than the traditional sodium nitrite and strong acid method.[7]

Experimental Protocol: General Procedure for Diazotization using this compound

This protocol provides a general method for the diazotization of a primary aromatic amine followed by a subsequent reaction (e.g., Sandmeyer reaction).

Materials:

-

Primary aromatic amine

-

This compound

-

Aprotic solvent (e.g., acetonitrile, THF)

-

Subsequent reactant (e.g., CuCl for Sandmeyer reaction)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolution: Dissolve the primary aromatic amine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to the desired temperature, typically between 0°C and room temperature, depending on the stability of the diazonium intermediate.

-

Addition of this compound: Add this compound dropwise to the stirred solution. The reaction is often monitored by the evolution of gas (N₂) or by thin-layer chromatography (TLC).

-

Formation of Diazonium Intermediate: Allow the reaction to stir for a specified period to ensure the complete formation of the diazonium salt.

-

Subsequent Reaction: Add the next reagent (e.g., a solution of CuCl in the appropriate solvent) to the reaction mixture containing the in situ generated diazonium salt.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture with an appropriate aqueous solution. Extract the product with a suitable organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Synthesis of this compound

A reliable method for the synthesis of 1-octyl nitrite from 1-bromo-octane and silver nitrite has been reported.[20]

Experimental Protocol: Synthesis of 1-Octyl Nitrite

Materials:

-

1-Bromo-octane

-

Silver nitrite

-

Anhydrous diethyl ether

-

Standard laboratory glassware for synthesis and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-bromo-octane and silver nitrite in anhydrous diethyl ether. The reaction should be protected from light.

-

Reaction: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion.

-

Filtration: Filter the reaction mixture to remove the silver salts. Wash the collected solids with two portions of dry ether and combine the ether washings with the filtrate.

-

Distillation: Distill the combined ethereal solutions at atmospheric pressure to remove the ether.

-

Fractional Distillation: Fractionally distill the residue under reduced pressure. Collect the fraction that distills at 37°C/3 mm Hg. This fraction is 1-octyl nitrite.

Workflow for the Synthesis of 1-Octyl Nitrite

Caption: Workflow for the synthesis of 1-octyl nitrite.

Disclaimer

The information provided in these application notes is intended for research purposes only. The experimental protocols are generalized and may require optimization for specific experimental conditions. All experiments should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional and governmental safety regulations. The pharmacological data presented for analogous compounds should be used as a guide and not as a direct substitute for experimental data on this compound.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]

- 8. Pharmacokinetics of a Model Organic Nitrite Inhalant and its Alcohol Metabolite in Rats [ouci.dntb.gov.ua]

- 9. Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reprocell.com [reprocell.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Which cyanide antidote? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyanide Antidotes | Occupational Safety and Health Administration [osha.gov]

- 16. Efficacy and safety of antidotes for acute poisoning by cyanides Volume I - ECETOC [ecetoc.org]

- 17. researchgate.net [researchgate.net]

- 18. Diazotisation [organic-chemistry.org]

- 20. orgsyn.org [orgsyn.org]

Application Notes and Protocols: Trans-esterification of Alcohols Using Octyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-esterification of alcohols using alkyl nitrites, such as octyl nitrite (B80452), is a versatile method for the synthesis of new alkyl nitrites. This process, more accurately termed acid-catalyzed alcoholysis or trans-nitrosation, involves the reversible exchange of the alcohol moiety of a nitrite ester with another alcohol. This reaction provides a valuable route for the preparation of various alkyl nitrites under mild, non-aqueous conditions, which can be advantageous for sensitive substrates. Alkyl nitrites themselves are important reagents in organic synthesis, notably used for diazotization, nitrosation, and as a source of nitric oxide (NO).[1][2]

The equilibrium of the reaction is influenced by the structure of both the alcohol and the alkyl nitrite, as well as the solvent used.[1] Generally, the reaction is catalyzed by trace amounts of acid, which can even arise from the slow decomposition of the alkyl nitrites themselves.[1]

Reaction Mechanism

The trans-esterification of alcohols with alkyl nitrites proceeds via an acid-catalyzed, two-step bimolecular mechanism.[1][3] The process is initiated by the protonation of the ether oxygen of the alkyl nitrite, which enhances the electrophilicity of the nitrogen atom. This is followed by a nucleophilic attack from the new alcohol, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination of the original alcohol yields the new alkyl nitrite.[3]

Caption: Acid-catalyzed trans-esterification mechanism.

Quantitative Data Summary

The efficiency of the trans-esterification process is dependent on the structure of the alcohol and the alkyl nitrite. The equilibrium constants (K) for the reaction of 2-octyl nitrite with a series of alcohols in carbon tetrachloride have been determined and are presented below. For comparison, data for t-butyl nitrite, a more effective nitrosating agent, is also included.[1]

Reaction: R-OH + R'-ONO ⇌ R-ONO + R'-OH

Table 1: Equilibrium Constants (K) for the Reaction of Alcohols with Alkyl Nitrites [1]

| Reacting Alcohol (R-OH) | Alkyl Nitrite (R'-ONO) | K |

| 1-Phenylethanol | 2-Octyl Nitrite | 0.83 |

| 2-Phenylethanol | 2-Octyl Nitrite | 1.8 |

| Benzyl Alcohol | 2-Octyl Nitrite | 1.9 |

| 2-Methyl-1-phenylpropan-2-ol | 2-Octyl Nitrite | 0.28 |

| 1-Phenylethanol | t-Butyl Nitrite | 3.3 |

| 2-Phenylethanol | t-Butyl Nitrite | 14.0 |

| 2-Methyl-1-phenylpropan-2-ol | t-Butyl Nitrite | 0.19 |

Data sourced from Glover et al. (1981).[1]

These data indicate that primary alcohols generally favor the formation of the new nitrite ester more than secondary and tertiary alcohols when reacted with a secondary nitrite like 2-octyl nitrite.[1] Furthermore, t-butyl nitrite is a more efficient reagent for the trans-nitrosation of primary and secondary alcohols compared to 2-octyl nitrite.[1]

Experimental Protocols

The following protocols are generalized from published procedures for the acid-catalyzed alcoholysis of alkyl nitrites.[1] Researchers should adapt these protocols based on the specific substrates and desired scale.

Protocol 1: Small-Scale Reaction Monitoring by ¹H NMR

This protocol is suitable for determining the equilibrium constant and monitoring the progress of the reaction.

Materials:

-

2-Octyl nitrite

-

Alcohol of interest

-

Carbon tetrachloride (or other suitable deuterated solvent for NMR)

-

NMR tubes

-

Micropipettes

Procedure:

-

Prepare equimolar solutions of 2-octyl nitrite and the alcohol of interest in carbon tetrachloride.

-

In an NMR tube, mix equal volumes of the two solutions to achieve a final equimolar concentration.

-

Acquire a ¹H NMR spectrum of the mixture immediately after mixing (t=0).

-

Allow the NMR tube to stand at room temperature in the dark.

-

Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 10 minutes, then hourly) until no further change in the relative integrals of the alcohol and nitrite ester protons is observed, indicating that equilibrium has been reached. Equilibrium is often attained in less than 10 minutes in the absence of an acid scavenger like pyridine.[1]

-

Calculate the equilibrium constant (K) from the final integral ratios of the reactant and product species.

Protocol 2: Preparative Scale Synthesis of a New Alkyl Nitrite

This protocol is designed for the synthesis and isolation of a new alkyl nitrite on a preparative scale, using an excess of the trans-esterifying agent to drive the reaction towards the product. While t-butyl nitrite is reported to be more efficient, a similar procedure can be adapted for this compound, likely requiring longer reaction times or a larger excess.[1]

Materials:

-

2-Octyl nitrite

-

Alcohol of interest (e.g., 2-phenylethanol)

-

Pyridine (optional, as an acid scavenger to stop the reaction)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for reaction and workup

Procedure:

-

In a round-bottom flask, dissolve the alcohol of interest (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., carbon tetrachloride), or if the alcohol is a liquid, it can be used neat.

-

Add a molar excess of 2-octyl nitrite (e.g., 5-10 equivalents).

-

Allow the mixture to stand at room temperature in the dark for 1-24 hours. The reaction progress can be monitored by TLC or ¹H NMR on a small aliquot.

-

Once the reaction has reached the desired conversion, the excess 2-octyl nitrite and the 2-octanol (B43104) byproduct can be removed under reduced pressure using a rotary evaporator. Note that complete removal may be difficult, and co-distillation can occur.[1]

-

For a more complete workup, dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of the new alkyl nitrite and any remaining starting alcohol, can be purified by fractional distillation under reduced pressure if the boiling points of the components are sufficiently different.

References

Application Note: Analysis of Octyl Nitrite Reaction Products by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nitrite (B80452), an alkyl nitrite, is a reactive compound of interest in various chemical and pharmaceutical contexts. Understanding its reaction pathways and characterizing the resulting products are crucial for process optimization, stability studies, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideally suited for the analysis of octyl nitrite and its reaction products. This application note provides a detailed protocol for the GC-MS analysis of this compound reaction mixtures, including sample preparation, instrument parameters, and data analysis. Potential reaction pathways, including degradation, are also discussed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-octanol (B28484) with sodium nitrite in an acidic medium.

Materials:

-

1-octanol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask chilled in an ice bath, combine 1-octanol, deionized water, and diethyl ether.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite to the flask with vigorous stirring.

-

While maintaining the temperature below 5°C, slowly add concentrated sulfuric acid dropwise.

-

Continue stirring for 1-2 hours in the ice bath.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer (diethyl ether) and wash it sequentially with deionized water and a dilute sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Carefully remove the diethyl ether under reduced pressure to yield crude this compound.

Sample Preparation for GC-MS Analysis

To analyze the reaction products, a sample from the reaction mixture or a subsequent degradation study is required.

Materials:

-

This compound reaction mixture or degraded sample

-